4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(2-(furan-2-yl)-2-hydroxypropyl)benzenesulfonamide
Description
Properties
IUPAC Name |
4-(1,1-dioxothiazinan-2-yl)-N-[2-(furan-2-yl)-2-hydroxypropyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O6S2/c1-17(20,16-5-4-11-25-16)13-18-27(23,24)15-8-6-14(7-9-15)19-10-2-3-12-26(19,21)22/h4-9,11,18,20H,2-3,10,12-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKOIWIOVIOZRBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNS(=O)(=O)C1=CC=C(C=C1)N2CCCCS2(=O)=O)(C3=CC=CO3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(2-(furan-2-yl)-2-hydroxypropyl)benzenesulfonamide is a complex organic molecule that has garnered attention due to its potential biological activities. Its unique structural features include a thiazine ring, furan moiety, and a sulfonamide group, which are known to contribute to various pharmacological effects.
Structural Characteristics
The molecular formula for this compound is , with a molecular weight of approximately 414.5 g/mol. The presence of functional groups such as the sulfonamide and heterocycles enhances its reactivity and potential biological applications.
Biological Activity Overview
Preliminary studies indicate that compounds with thiazine and sulfonamide functionalities exhibit significant biological activities. These include:
- Antimicrobial Properties : Similar compounds have shown effectiveness against various bacterial strains.
- Anticonvulsant Effects : Some derivatives have been evaluated for their potential in treating neurological disorders.
Comparative Analysis of Similar Compounds
The following table summarizes the structural features and biological activities of compounds related to the target compound:
| Compound Name | Structural Features | Notable Activities |
|---|---|---|
| 4-Amino-N-(thiazol-2-yl)benzenesulfonamide | Thiazole ring, sulfonamide | Anticonvulsant |
| N-(2-methoxyethyl)-N-(pyridin-4-ylmethyl)benzenesulfonamide | Pyridine substituent | Antimicrobial |
| 4-(6-amino-3,5-dicyano-pyridin)benzenesulfonamide | Pyridine with additional cyano groups | Anticonvulsant |
The uniqueness of 4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(2-(furan-2-yl)-2-hydroxypropyl)benzenesulfonamide lies in its combination of a thiazine ring with both furan and hydroxypropyl substituents, which may enhance its biological activity compared to other similar compounds.
Case Studies and Research Findings
Research has indicated that sulfonamide derivatives are often linked to antimicrobial activity due to their ability to inhibit bacterial growth by targeting folate synthesis pathways. A study focusing on similar thiazine-based compounds revealed promising results in vitro against various pathogens, suggesting that the target compound may exhibit comparable efficacy.
Key Findings :
- Antibacterial Activity : Compounds with thiazine and sulfonamide structures have demonstrated significant antibacterial effects against gram-positive and gram-negative bacteria.
- Neuroprotective Effects : Certain derivatives have been shown to possess neuroprotective properties, potentially aiding in the treatment of epilepsy and other neurological disorders.
- Mechanism of Action : The mechanism often involves inhibition of key enzymatic pathways essential for bacterial survival or neuronal excitability.
Pharmacokinetics and Interactions
Understanding the pharmacokinetics (absorption, distribution, metabolism, excretion) of this compound is crucial for evaluating its therapeutic potential. Interaction studies are essential for determining how this compound behaves in biological systems. Potential interactions include:
- Metabolic Pathways : The compound may undergo biotransformation via cytochrome P450 enzymes.
- Protein Binding : High protein binding could affect its bioavailability and therapeutic efficacy.
Scientific Research Applications
Applications in Medicinal Chemistry
-
Antimicrobial Activity :
- Compounds with sulfonamide groups have been studied for their antimicrobial properties. The presence of the thiazinan ring may enhance the efficacy against certain bacterial strains by targeting specific metabolic pathways.
- Anti-inflammatory Properties :
- Anticancer Potential :
Applications in Organic Synthesis
-
Building Block for Complex Molecules :
- This compound serves as a versatile intermediate in organic synthesis. It can undergo various reactions such as oxidation, reduction, and substitution to yield more complex structures . The ability to modify functional groups opens avenues for creating new pharmaceuticals and agrochemicals.
-
Synthetic Routes :
- The synthesis typically involves multi-step reactions starting with the preparation of the thiazinan core followed by functionalization with furan and other substituents. Optimizing reaction conditions is crucial for achieving high yields .
Case Study 1: Synthesis of Sulfonamide Derivatives
A study focused on synthesizing new sulfonamide derivatives containing the thiazinan structure demonstrated their potential as COX-2 inhibitors. The synthesized compounds were evaluated for their biological activities using established assays, revealing promising results in reducing inflammation .
Case Study 2: Anticancer Activity Assessment
Another research project investigated the anticancer properties of similar thiazinan-based compounds. The study utilized cell line assays to assess cytotoxicity and found that certain derivatives exhibited significant anti-proliferative effects on cancer cells, indicating their potential as therapeutic agents .
Q & A
(Basic) What are the recommended synthetic routes for synthesizing 4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(2-(furan-2-yl)-2-hydroxypropyl)benzenesulfonamide?
The synthesis typically involves sulfonamide coupling between a benzenesulfonyl chloride derivative and an amine-containing intermediate. Key steps include:
- Activation of sulfonyl chloride : Use coupling agents like EDCl/HOBt to facilitate amide bond formation under inert conditions (e.g., nitrogen atmosphere) .
- Intermediate purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization from ethanol/water mixtures to isolate high-purity intermediates .
- Thiazinane ring functionalization : Oxidative sulfonation (e.g., using m-CPBA) to introduce the 1,1-dioxido group .
(Basic) Which spectroscopic techniques are essential for characterizing this compound?
Core characterization methods include:
- NMR spectroscopy : H and C NMR to confirm regiochemistry and substituent integration .
- Mass spectrometry (HRMS) : To verify molecular weight and fragmentation patterns .
- X-ray crystallography : Resolve stereochemical ambiguities; requires single crystals grown via vapor diffusion (e.g., dichloromethane/pentane) .
- FT-IR : Identify sulfonamide S=O stretches (~1350–1150 cm) and hydroxyl groups .
(Advanced) How can contradictions between in vitro and in vivo biological activity data be resolved?
- Pharmacokinetic/pharmacodynamic (PK/PD) modeling : Use compartmental models to assess bioavailability and metabolite interference .
- Metabolite profiling : LC-MS/MS to identify active/inactive metabolites that explain discrepancies .
- Tissue-specific assays : Isolate target tissues (e.g., liver microsomes) to evaluate localized metabolic effects .
(Advanced) What computational methods predict the compound’s reactivity and interaction with biological targets?
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites .
- Molecular docking : AutoDock Vina or Schrödinger Suite to simulate binding affinities with enzymes (e.g., PDE inhibitors) .
- MD simulations : GROMACS for stability analysis of ligand-receptor complexes over 100-ns trajectories .
(Basic) How can reaction conditions be optimized for scale-up synthesis?
- Design of Experiments (DOE) : Use fractional factorial designs to test variables (temperature, solvent ratio, catalyst loading) .
- In-line monitoring : ReactIR or HPLC for real-time tracking of intermediates .
- Separation optimization : Membrane filtration or centrifugal partition chromatography (CPC) for high-yield purification .
(Advanced) How do stereochemical variations affect biological activity?
- Chiral chromatography : Use Chiralpak® columns (e.g., AD-H) to separate enantiomers and test activity .
- X-ray diffraction : Compare crystal structures of enantiomers to correlate conformation with target binding .
- Circular Dichroism (CD) : Monitor conformational changes in protein-ligand complexes .
(Advanced) What strategies address conflicting solubility data in different solvents?
- Hansen Solubility Parameters (HSP) : Model solubility spheres using HSPiP software to identify optimal solvents .
- Co-solvency systems : Blend solvents (e.g., DMSO/PEG-400) to enhance aqueous solubility .
- Nanoformulation : Prepare liposomal or cyclodextrin complexes for improved dispersion .
(Basic) How should stability studies be designed under varying conditions?
- Forced degradation : Expose the compound to heat (40–80°C), light (ICH Q1B), and humidity (75% RH) for 4 weeks .
- HPLC stability-indicating assays : Monitor degradation products using C18 columns and UV detection .
(Advanced) What is the compound’s potential role in phosphodiesterase (PDE) inhibition studies?
- Structural analogs : Compare with 4-(imidazo[1,2-a]pyrimidin-3-yl)thiazol-2-amine derivatives, known PDE inhibitors .
- Enzyme kinetics : Measure IC values via fluorescence polarization assays using recombinant PDE isoforms .
(Advanced) How to address purity discrepancies between batch syntheses?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
